Dual Mechanism: CD532 Inhibits Aurora A Kinase Activity and Induces MYCN Degradation vs. Kinase-Only Inhibitors
CD532 exerts a dual functional effect—Aurora A kinase inhibition (IC50 = 45–48 nM) plus MYCN protein degradation—whereas conventional Aurora A inhibitors such as MLN8054, VX-680, and CCT129202 exhibit only kinase inhibition without inducing MYCN loss [1]. In MYCN-amplified SK-N-BE(2) and Kelly neuroblastoma cells, CD532 induces MYCN degradation with EC50 values of 223 nM and 146.7 nM, respectively . This dual mechanism is structurally attributed to CD532's stabilization of a DFG-in, inactive conformation that disrupts the Aurora A–N-Myc binding interface, a property not shared by inhibitors that fail to induce this allosteric transition [2].
| Evidence Dimension | MYCN protein degradation (EC50) and kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CD532: Aurora A IC50 = 45 nM; MYCN degradation EC50 = 223 nM (SK-N-BE(2)), 146.7 nM (Kelly) |
| Comparator Or Baseline | MLN8054: Aurora A IC50 = 4 nM; no MYCN degradation observed. VX-680 (Tozasertib): Aurora A Ki = 0.7 nM; no MYCN degradation observed. |
| Quantified Difference | CD532 induces MYCN degradation (EC50 = 146.7–223 nM); MLN8054 and VX-680 do not induce detectable MYCN degradation at any tested concentration. |
| Conditions | MYCN-amplified neuroblastoma cell lines (SK-N-BE(2), Kelly); in vitro cellular assays |
Why This Matters
For studies requiring clearance of MYCN oncoprotein rather than mere cell cycle arrest, only CD532 among Aurora A inhibitors provides this dual functional outcome.
- [1] Gustafson WC, Meyerowitz JG, Nekritz EA, et al. Drugging MYCN through an allosteric transition in Aurora kinase A. Cancer Cell. 2014;26(3):414-427. doi:10.1016/j.ccr.2014.07.015 View Source
- [2] Bayliss R, Burgess SG, Leen E, Richards MW. A moving target: structure and disorder in pursuit of Myc inhibitors. Biochem Soc Trans. 2017;45(3):709-717. doi:10.1042/BST20160306 View Source
